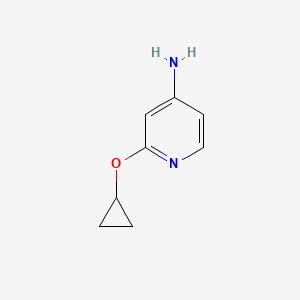

2-Cyclopropoxypyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-cyclopropyloxypyridin-4-amine |

InChI |

InChI=1S/C8H10N2O/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H2,9,10) |

InChI Key |

TYDWUWYLILTJAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Cyclopropoxypyridin 4 Amine

Development of Novel Synthetic Routes to 2-Cyclopropoxypyridin-4-amine

The synthesis of this compound is not typically achieved through a single, linear procedure but rather by the strategic application of various synthetic technologies. Novel routes focus on convergent syntheses, where key fragments are prepared separately and then combined, or on the late-stage functionalization of a pre-formed pyridine (B92270) ring. The primary challenges involve achieving the correct substitution pattern on the pyridine ring and forming the sterically demanding cyclopropoxy ether.

Design of Multi-Component Reaction Sequences for Pyridine Functionalization

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an efficient and atom-economical approach to constructing substituted pyridine rings. mdpi.comnih.gov While a direct four-component synthesis of this compound is not prominently documented, MCRs are instrumental in creating highly functionalized 2-aminopyridine (B139424) precursors. researchgate.net

A plausible strategy involves a one-pot reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions to yield a 2-amino-3-cyanopyridine (B104079) derivative. nih.gov The proposed mechanism for such a transformation typically begins with a Knoevenagel condensation between the enaminone and malononitrile. This is followed by a Michael addition of the primary amine and subsequent intramolecular cyclization and aromatization to furnish the substituted 2-aminopyridine core. nih.gov By carefully selecting the starting materials, this method can be adapted to produce a pyridine scaffold that is primed for subsequent introduction of the cyclopropoxy group.

Catalytic Approaches in the Formation of the Cyclopropoxy Ether Linkage

The formation of the C-O bond between the pyridine C-2 position and the cyclopropyl (B3062369) group is a key transformation. This etherification is typically accomplished by the cross-coupling of a 2-halopyridine or 2-hydroxypyridine (B17775) precursor with cyclopropanol (B106826). Both palladium and copper-based catalytic systems have been developed for such C-O bond formations.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-O bonds. nih.govacs.org The coupling of aryl halides or triflates with alcohols, a variant of the Buchwald-Hartwig amination, can be applied to the synthesis of aryl ethers. In the context of this compound, a synthetic route could involve the coupling of a 2-bromo- or 2-chloropyridin-4-amine derivative with cyclopropanol. The success of such reactions often depends on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.gov Research on the coupling of cyclopropanol-derived homoenolates demonstrates the feasibility of using cyclopropanol structures in palladium-catalyzed reactions, overcoming challenges like β-hydride elimination. rsc.orgresearchgate.net

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst source that undergoes oxidative addition with the pyridine halide. |

| Ligand | Biaryl phosphines (e.g., XPhos) | Stabilizes the palladium center and facilitates reductive elimination to form the C-O bond. |

| Base | K₃PO₄, Cs₂CO₃ | Activates the alcohol (cyclopropanol) to form the corresponding alkoxide nucleophile. |

| Solvent | Toluene, Dioxane | Provides the medium for the reaction, influencing solubility and reaction temperature. |

Copper-mediated C-O cross-coupling, historically known as the Ullmann condensation, is a well-established method for synthesizing aryl ethers. acs.org Modern protocols have significantly improved the scope and mildness of these reactions. These methods can be applied to couple a 2-halopyridin-4-amine with cyclopropanol, often using a copper(I) salt like CuI. nih.govnih.gov Innovations in this area include the development of ligand-free systems, where the use of a specific base like lithium tert-butoxide is key to success, making the process more cost-effective for larger-scale production. organic-chemistry.org Furthermore, photoredox/copper co-catalyzed strategies have emerged that can bypass energetically demanding steps, allowing for the use of less reactive aryl chlorides under milder conditions. researchgate.net

| Reaction Component | Example | Function |

| Copper Source | CuI, CuBr, Cu(OAc)₂ | The catalyst that mediates the coupling of the alkoxide and the aryl halide. organic-chemistry.org |

| Base | LiOt-Bu, K₂CO₃, Cs₂CO₃ | Generates the cyclopropoxide nucleophile from cyclopropanol. |

| Ligand (Optional) | N,N'-dimethylcyclohexyldiamine | Can accelerate the reaction and improve yields, though ligand-free systems exist. nih.govorganic-chemistry.org |

| Solvent | Pyridine, DMF, or the alcohol itself | Serves as the reaction medium. Using the alcohol as the solvent can minimize byproducts. organic-chemistry.org |

Regioselective Amination Strategies at the Pyridine C-4 Position

Introducing an amine group specifically at the C-4 position of a 2-substituted pyridine presents a significant challenge due to the inherent electronic properties of the pyridine ring, which typically favor nucleophilic attack at the C-2 and C-6 positions. researchgate.netnih.gov Advanced synthetic strategies have been developed to overcome this regiochemical hurdle.

One prominent method is the direct C-H amination via a nucleophilic substitution of hydrogen (SNH). This approach involves the activation of the pyridine substrate, for example, with an external pyridine reagent, to form a 4-pyridyl pyridinium (B92312) salt intermediate. nih.govdntb.gov.ua This intermediate is highly activated towards nucleophilic attack at the C-4 position. Subsequent reaction with an amine source, such as aqueous ammonia (B1221849), delivers the desired 4-aminopyridine (B3432731) product. The regioselectivity is controlled by the electronic tuning of the activating reagents. nih.govdntb.gov.ua

Another powerful strategy employs a blocking group approach to direct functionalization. nih.govchemrxiv.org A removable group, such as one derived from maleic acid, can be installed on the pyridine nitrogen. This blocks the C-2 and C-6 positions, thereby directing subsequent reactions, like a Minisci-type radical reaction, to the C-4 position. After the C-4 functionalization is complete, the blocking group is removed to yield the 4-substituted pyridine. nih.govchemrxiv.org This method allows for a reversal of traditional synthetic sequences, enabling C-4 functionalization at an earlier stage.

Optimization of Reaction Conditions for this compound Production

The efficient production of this compound relies on the careful optimization of the reaction conditions for each key synthetic step. For catalytic reactions, such as the palladium- or copper-mediated etherification, variables including the choice of metal precursor, ligand, base, solvent, and temperature play a crucial role in determining the reaction's yield, purity, and rate.

For instance, in copper-catalyzed etherifications, screening different copper salts (e.g., CuI, CuBr, Cu(OAc)₂) and bases (e.g., LiOt-Bu, K₃PO₄) can lead to significant improvements in yield. organic-chemistry.org The use of the alcohol reactant itself as the solvent has been shown to be an effective strategy to minimize the formation of byproducts. organic-chemistry.org In palladium-catalyzed couplings, the structure of the phosphine ligand is paramount; biarylphosphine ligands are often required for challenging C-O bond formations.

The following table summarizes key parameters that are typically optimized for the core transformations involved in the synthesis of this compound.

| Transformation | Parameter | Variable Options | Impact on Reaction |

| Cu-Catalyzed Etherification | Base | LiOt-Bu, K₂CO₃, Cs₂CO₃ | Affects alkoxide formation and reaction rate; LiOt-Bu can enable ligand-free conditions. organic-chemistry.org |

| Solvent | DMF, Toluene, Cyclopropanol | Influences solubility and can affect byproduct formation. | |

| Temperature | 80-140 °C | Higher temperatures are often needed for less reactive halides but can lead to decomposition. | |

| Pd-Catalyzed Etherification | Ligand | PPh₃, XPhos, BrettPhos | Critical for catalyst stability and efficiency of reductive elimination; ligand choice is substrate-dependent. nih.gov |

| Base | K₃PO₄, NaOt-Bu | Strength and solubility of the base impact reaction kinetics and catalyst turnover. | |

| C-4 Amination (SNH) | Activating Reagent | Electron-deficient Pyridines | Determines the efficiency of pyridinium salt formation and thus the overall yield. nih.govdntb.gov.ua |

| Amine Source | Aqueous Ammonia | Concentration and reaction time must be optimized for efficient displacement. |

Impact of Temperature, Pressure, and Catalyst Loading on Yield and Selectivity

Reaction parameters such as temperature, pressure, and the use of catalysts are pivotal in optimizing the synthesis of this compound for yield and selectivity.

Pressure: For this specific liquid-phase synthesis under typical lab conditions, the reaction is usually carried out at atmospheric pressure. Pressure would become a more significant variable if gaseous reactants were involved or if the reaction were run at temperatures significantly above the solvent's boiling point, requiring a sealed-vessel setup.

Catalyst Loading: While the Williamson ether synthesis is not always catalytic, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6) can be employed. wikipedia.org These catalysts are particularly useful when dealing with poor solubility of the alkoxide salt in the organic solvent. The PTC facilitates the transfer of the alkoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs. The loading of the catalyst is crucial; typically, a small molar percentage is sufficient. Overloading the catalyst provides no additional benefit and can complicate purification. In some cases, metal catalysts, such as those involving copper, can be used to facilitate nucleophilic substitution on an aromatic ring, though this is more common for less activated substrates.

| Parameter | Condition Range | Impact on Yield/Selectivity | Notes |

|---|---|---|---|

| Temperature | 50 - 100 °C | Higher temperature increases rate, but excessive heat can decrease yield due to side reactions. chemeurope.combrainly.com | Optimal temperature balances reaction rate and product stability. |

| Pressure | Atmospheric | Generally not a critical parameter for this liquid-phase reaction. | High-pressure equipment is not typically required. |

| Catalyst Loading (PTC) | 1-10 mol% | Improves reaction rate by enhancing nucleophile solubility; optimal loading avoids waste and purification issues. wikipedia.org | Example: Tetrabutylammonium bromide. |

Photochemical and Mechanochemical Activation in this compound Synthesis

Modern synthetic methodologies explore alternative energy sources to activate chemical reactions, such as light (photochemistry) and mechanical force (mechanochemistry).

Photochemical Activation: Photochemical methods use light to generate electronically excited states, enabling unique reaction pathways that are often inaccessible through thermal methods. nih.gov For the synthesis of pyridine derivatives, photochemical approaches have been used for functionalization and ring formation. mdpi.comnih.gov In the context of this compound synthesis, a potential photochemical route could involve the light-induced reaction of a pyridine precursor, although this is a speculative application and not a standard method for this specific transformation. The primary advantage would be the potential for milder reaction conditions compared to thermal methods. nih.gov

Mechanochemical Activation: Mechanochemistry involves using mechanical energy, typically through ball milling or grinding, to induce chemical reactions, often in the absence of a solvent. nih.gov This technique has gained traction as a green chemistry approach. ijarsct.co.in Mechanochemical methods have been successfully applied to the synthesis of various pyridine derivatives and other nitrogen-containing heterocycles. nih.govorganic-chemistry.orgresearchgate.net A hypothetical mechanochemical synthesis of this compound would involve milling 2-chloro-4-aminopyridine with a solid base and cyclopropanol. This solvent-free approach could lead to reduced reaction times, higher energy efficiency, and a more favorable environmental profile. ijarsct.co.in

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be strategically applied to the synthesis of this compound.

Atom Economy and Step Efficiency Analysis of Synthetic Pathways

Atom Economy: This metric, developed by Barry Trost, evaluates how efficiently a chemical process converts reactant atoms into the desired product. The Williamson ether synthesis route to this compound (from 2-chloro-4-aminopyridine, cyclopropanol, and a base like sodium hydride) has a moderate atom economy. The atoms from the leaving group (chlorine) and the base (sodium) form a salt byproduct (NaCl), which is not incorporated into the final product.

Reaction: C₅H₅ClN₂ + C₃H₆O + NaH → C₈H₁₀N₂O + NaCl + H₂

Molecular Weights: 128.56 + 58.08 + 24.00 → 150.18 + 58.44 + 2.02

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (150.18 / 210.64) x 100 ≈ 71.3%

This calculation highlights that a significant portion of the reactant mass becomes waste. scranton.edu

Step Efficiency: This refers to minimizing the number of synthetic steps to reach the target molecule. The proposed synthesis from commercially available 2-chloro-4-aminopyridine and cyclopropanol is a highly step-efficient, one-step process, which is a significant advantage. tandfonline.comchemicalbook.comchemicalbook.com

Development of Solvent-Free or Aqueous Medium Syntheses

Solvent-Free Synthesis: As mentioned in the context of mechanochemistry, performing the reaction under solvent-free conditions is a key goal of green chemistry. researchgate.net This can be achieved by grinding the solid reactants (2-chloro-4-aminopyridine, a solid base like K₂CO₃, and cyclopropanol) together, potentially with heating. researchgate.net Such methods eliminate volatile organic compound (VOC) emissions, reduce waste, and can simplify product isolation. researchgate.net

Aqueous Medium Synthesis: While polar aprotic solvents are conventional, developing a synthesis in water would be a significant green advancement. However, the Williamson ether synthesis in water is challenging due to the low solubility of the alkyl halide and the potential for the alkoxide to be protonated by water. The use of phase-transfer catalysts can sometimes enable such reactions in biphasic aqueous/organic systems, which is an improvement over purely organic solvents.

Strategies for Waste Minimization and Byproduct Management

Minimizing waste is a cornerstone of green chemistry. For the synthesis of this compound, several strategies can be employed.

Byproduct Management: The primary byproduct is a salt (e.g., NaCl or KCl). While relatively benign, its disposal in large quantities can be problematic. If possible, finding applications for the salt byproduct or recycling it would be beneficial.

Solvent Recycling: Instead of disposing of solvents after the reaction, implementing a recycling program through distillation can significantly reduce waste and costs.

Wastewater Treatment: Any aqueous waste generated during workup must be treated to remove residual pyridine compounds before discharge. Pyridine and its derivatives can be toxic, and methods like adsorption, distillation, or incineration are used for their removal from wastewater. cdc.govseplite.comseplite.comgoogle.com Ion exchange resins have also proven effective for capturing pyridine compounds from aqueous streams, allowing for their potential recovery and reuse. seplite.com

Stereochemical Control in the Synthesis of Chiral Analogues of this compound

Achieving stereochemical control is paramount in the synthesis of chiral analogues of this compound. The introduction of chirality can occur at two key locations: the cyclopropoxy substituent and the pyridine ring itself. The methodologies to control these stereocenters can be broadly categorized into the asymmetric introduction of the cyclopropoxy group and diastereoselective modifications of the pyridine nucleus.

The asymmetric synthesis of chiral cyclopropoxy ethers is a well-established field, with several powerful methods that can be adapted for the preparation of chiral this compound analogues. These strategies often involve the enantioselective formation of a chiral cyclopropane (B1198618) ring, which is subsequently attached to the pyridine core, or the direct asymmetric cyclopropoxylation of a pyridine derivative.

One prominent approach involves the asymmetric cyclopropanation of an alkene precursor. This can be achieved using chiral catalysts, such as those based on rhodium, copper, or palladium, in conjunction with a diazo compound. For instance, the use of a chiral rhodium(II) carboxamidate catalyst can facilitate the enantioselective cyclopropanation of a suitable alkene with a diazoacetate, followed by conversion of the ester to the desired alcohol for subsequent etherification with a 2-halopyridine derivative.

Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary can be attached to the cyclopropane-forming reagent to direct the stereochemical outcome of the cyclopropanation reaction. After the formation of the chiral cyclopropyl group, the auxiliary can be cleaved to yield the enantiomerically enriched product. For example, a three-step sequence of aldol (B89426) condensation, cyclopropanation, and retro-aldol reaction can be employed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which are versatile intermediates. rsc.org

Furthermore, substrate-controlled diastereoselective cyclopropanation can be a highly effective strategy. In this approach, a chiral center already present in the substrate directs the stereochemistry of the newly formed cyclopropane ring. This method is particularly useful when building upon a chiral starting material.

The direct asymmetric synthesis of chiral cyclopropyl ethers from vinyl sulfoxonium ylides catalyzed by a chiral-at-metal Rh(III) complex has also been demonstrated as a practical approach for assembling 1,2,3-trisubstituted chiral cyclopropanes. acs.org This methodology offers good functional group tolerance and mild reaction conditions, making it potentially applicable to the synthesis of complex cyclopropoxy moieties.

Below is a table summarizing some asymmetric methodologies for the introduction of a chiral cyclopropoxy group:

| Methodology | Catalyst/Auxiliary | Key Features | Potential Application for this compound Analogues |

| Catalytic Asymmetric Cyclopropanation | Chiral Rh(II), Cu(I), or Pd(0) complexes | High enantioselectivity, broad substrate scope. | Synthesis of enantiomerically enriched cyclopropanol precursors for etherification. |

| Chiral Auxiliary-Mediated Cyclopropanation | Evans oxazolidinones, Oppolzer's sultam | High diastereoselectivity, predictable stereochemical outcome. | Diastereoselective synthesis of chiral cyclopropyl carboxylic acid derivatives. |

| Substrate-Controlled Diastereoselective Cyclopropanation | Chiral substrate | High diastereoselectivity, relies on the directing effect of an existing stereocenter. | Introduction of a second chiral center with controlled relative stereochemistry. |

| Asymmetric [2+1] Cycloaddition | Chiral-at-metal Rh(III) complex with vinyl sulfoxonium ylides | Good functional group tolerance, mild reaction conditions. acs.org | Direct formation of substituted chiral cyclopropanes. |

Once a chiral cyclopropoxy group has been introduced, or if a chiral center is to be installed on the pyridine ring itself, diastereoselective functionalization becomes a key challenge. The electron-poor nature of the pyridine ring and the potential for nitrogen coordination to reagents can complicate selective transformations. rsc.org

One strategy to achieve diastereoselective functionalization is through the use of a directing group. A chiral auxiliary or a pre-existing chiral center on a substituent can direct the approach of a reagent to a specific face of the pyridine ring. For example, a chiral amine substituent at the 4-position could direct the diastereoselective addition of a nucleophile to the 3- or 5-position of the pyridine ring after activation.

Another approach involves the diastereoselective C-H functionalization of the pyridine ring. Recent advances have enabled the direct and selective functionalization of pyridine C-H bonds, which can be influenced by steric and electronic factors of existing substituents. nih.gov For chiral analogues of this compound, a chiral cyclopropoxy group could potentially direct the diastereoselective introduction of a new substituent at the 3- or 5-position.

Furthermore, the synthesis of pyridine and dihydropyridine (B1217469) derivatives through regio- and stereoselective addition to N-activated pyridines is a well-documented strategy. acs.org By activating the pyridine nitrogen with a chiral acyl or sulfonyl group, it is possible to achieve diastereoselective addition of nucleophiles to the pyridine ring. Subsequent removal of the activating group would yield the functionalized chiral pyridine derivative.

The table below outlines some diastereoselective approaches for pyridine ring functionalization:

| Methodology | Key Features | Potential Application for Chiral Analogues of this compound |

| Directing Group-Mediated Functionalization | Utilizes a chiral auxiliary or existing stereocenter to control the direction of attack. | Diastereoselective introduction of substituents at the 3- and 5-positions. |

| Diastereoselective C-H Functionalization | Relies on steric and electronic control from existing chiral substituents. nih.gov | Stereoselective installation of functional groups on the pyridine ring. |

| Addition to N-Activated Pyridines | Activation of the pyridine ring enhances its reactivity towards nucleophiles, allowing for stereocontrol. acs.org | Diastereoselective synthesis of functionalized dihydropyridine precursors. |

By strategically combining these asymmetric and diastereoselective methodologies, a diverse range of chiral analogues of this compound can be synthesized with high stereochemical purity. This, in turn, allows for a thorough investigation of the structure-activity relationships of this important class of compounds.

Mechanistic Investigations and Chemical Transformations of 2 Cyclopropoxypyridin 4 Amine

Elucidation of Reaction Mechanisms in the Formation of 2-Cyclopropoxypyridin-4-amine

The synthesis of this compound involves the introduction of a cyclopropoxy group at the C2 position and an amino group at the C4 position of the pyridine (B92270) ring. Understanding the intricate mechanisms of these transformations is crucial for optimizing synthetic routes and expanding the chemical space of related compounds.

Identification of Key Intermediates in Cyclopropoxy Group Formation

The formation of the 2-cyclopropoxy group is conceptually analogous to the O-alkylation of 2-pyridones. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, and the alkylation can occur on either the nitrogen or the oxygen atom. The regioselectivity of this reaction is influenced by factors such as the alkylating agent, solvent, and the presence of catalysts. stackexchange.comwikipedia.org

In the context of forming a 2-cyclopropoxy ether, the reaction likely proceeds via a nucleophilic substitution reaction where the oxygen atom of a 2-hydroxypyridine (B17775) precursor attacks a cyclopropyl (B3062369) electrophile. A key intermediate in this process is the pyridone anion, formed by deprotonation of the 2-hydroxypyridine. This anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms.

A plausible mechanistic pathway involves the following steps:

Deprotonation of a suitable 2-hydroxypyridine precursor to form the pyridone anion.

Nucleophilic attack of the oxygen atom of the pyridone anion on an activated cyclopropane (B1198618) derivative.

Formation of a transition state where the C-O bond is partially formed and the leaving group on the cyclopropane is partially detached.

Formation of the final 2-cyclopropoxypyridine (B13670387) product.

Kinetic Studies of Pyridine Core Functionalization Pathways

The introduction of the amino group at the C4 position of a 2-cyclopropoxypyridine core likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of this compound, a common precursor would be a 2-cyclopropoxy-4-halopyridine (e.g., 4-chloro-2-cyclopropoxypyridine), which would react with an ammonia (B1221849) equivalent.

Kinetic studies of analogous SNAr reactions on substituted pyridines and pyrimidines provide valuable insights into the factors governing the reaction rate. The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring. Electron-withdrawing groups on the pyridine ring can significantly accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.netnih.govresearchgate.net

For the amination of a 2-cyclopropoxy-4-chloropyridine, the reaction rate would be influenced by the electron-donating or -withdrawing nature of the cyclopropoxy group. While the cyclopropoxy group is generally considered to be electron-donating, its precise effect on the kinetics of this specific SNAr reaction would require experimental determination.

Table 1: Relative Reaction Rates of SNAr Reactions on Substituted Pyrimidines with Amines (Illustrative Data)

| Substituent at C5 | Leaving Group at C4 | Nucleophile | Relative Rate |

| NO₂ | Cl | Diethylamine | High |

| CN | Cl | Triethylamine | Moderate |

| H | Cl | Diethylamine | Low |

This table is illustrative and based on general principles of SNAr reactions on pyrimidines. researchgate.netnih.gov The presence of an electron-withdrawing group like NO₂ at the C5 position significantly increases the reaction rate.

Transition State Analysis in Amine Introduction to the Pyridine Ring

Computational studies on the SNAr reactions of chloropyrimidines and related heterocycles have provided detailed information about the transition state geometries and energies. wuxiapptec.comwuxiapptec.com These studies can be extrapolated to understand the transition state for the introduction of the amine group in the synthesis of this compound.

The reaction proceeds through a high-energy transition state leading to the formation of the Meisenheimer complex. The geometry of this transition state involves the partial formation of the C-N bond between the pyridine ring and the incoming amine, and the partial breaking of the C-X (where X is the leaving group) bond. The stability of this transition state is a key determinant of the reaction rate.

Quantum mechanical calculations can model the energy profile of the reaction, identifying the activation energy barrier for the formation of the Meisenheimer complex. For the reaction of a 2-cyclopropoxy-4-chloropyridine with an amine, the transition state would be stabilized by factors that can delocalize the developing negative charge on the pyridine ring. The cyclopropoxy group at the C2 position would influence the charge distribution in the transition state, thereby affecting the activation energy. wuxiapptec.com

Table 2: Calculated Activation Energies for SNAr Reactions of Substituted Pyrimidines (Analogous System)

| Substituent at C2 | Leaving Group at C4 | Nucleophile | Calculated Activation Energy (kcal/mol) |

| MeSO₂ | Cl | Alkoxide | ~0.25 |

| H | Cl | Alkoxide | Higher |

This data is based on a computational study of a similar pyrimidine (B1678525) system and illustrates the significant effect of substituents on the activation energy. wuxiapptec.com

Derivatization Chemistry and Post-Synthetic Modifications of this compound

The presence of a primary amino group and an activated pyridine ring makes this compound a versatile scaffold for further chemical modifications. These modifications can be used to synthesize a library of related compounds with potentially diverse biological activities.

Functional Group Interconversion at the Amino Moiety

The primary amino group at the C4 position is a key site for functional group interconversion. A wide range of reactions can be employed to modify this group, leading to the formation of amides, sulfonamides, ureas, and other nitrogen-containing functionalities.

For example, acylation of the amino group with acyl chlorides or anhydrides would yield the corresponding amides. rsc.orgrsc.org Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These reactions are typically straightforward and high-yielding. Furthermore, the amino group can be converted into other functional groups through reactions such as diazotization followed by substitution.

Table 3: Potential Functional Group Interconversions at the Amino Moiety

| Reagent | Resulting Functional Group |

| Acyl Chloride (RCOCl) | Amide (RCONH-) |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (RSO₂NH-) |

| Isocyanate (RNCO) | Urea (RNHCONH-) |

| Aldehyde/Ketone (RCHO/RCOR') + Reducing Agent | Secondary/Tertiary Amine |

Regioselective Modifications of the Pyridine Ring System

The pyridine ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and cyclopropoxy groups. The directing effects of these substituents will govern the regioselectivity of such reactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the amino group are C3 and C5. The cyclopropoxy group at C2 is also an activating, ortho-para directing group, which would direct incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur selectively at the C3 and/or C5 positions.

The precise regiochemical outcome would depend on the specific electrophile and reaction conditions. Steric hindrance from the cyclopropoxy group might influence the selectivity between the C3 and C5 positions.

Controlled Transformations Involving the Cyclopropyl Ring Structure

The cyclopropyl group of this compound represents a potential site for controlled chemical transformations, offering pathways to novel molecular architectures. While specific studies on this particular molecule are not extensively documented, the reactivity of the cyclopropyl ring is generally characterized by its susceptibility to ring-opening reactions under various conditions. These transformations are typically driven by the release of the inherent ring strain (approximately 27 kcal/mol).

Acid-Catalyzed Ring Opening:

In the presence of strong acids, the ether linkage oxygen in this compound can be protonated, which can facilitate the opening of the cyclopropyl ring. The regioselectivity of this cleavage would be influenced by the stability of the resulting carbocationic intermediate. It is plausible that the reaction would proceed through a pathway that generates a more stabilized carbocation.

Metal-Catalyzed Isomerization and Rearrangement:

Transition metal catalysts, such as those based on rhodium, palladium, or nickel, are known to mediate the isomerization and rearrangement of cyclopropyl-containing compounds. These reactions can lead to the formation of various isomeric structures, including allyl ethers or other unsaturated derivatives. The specific outcome would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Radical-Mediated Ring Opening:

The cyclopropyl ring can also undergo ring-opening via radical pathways. The reaction can be initiated by radical initiators, and the resulting radical intermediate can participate in subsequent addition or propagation steps. This approach could be utilized to introduce new functional groups at the former cyclopropyl position.

Table 1: Potential Controlled Transformations of the Cyclopropyl Ring in this compound

| Transformation | Reagents/Conditions | Expected Product(s) | Notes |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HBr, HI) | Halo-propoxy pyridine derivatives | The regioselectivity will depend on the stability of the intermediate carbocation. |

| Metal-Catalyzed Isomerization | Rh(I) or Pd(0) complexes | Allyloxypyridine derivatives | The specific isomer formed will be influenced by the catalytic system. |

| Radical-Mediated Addition | Radical Initiator (e.g., AIBN) with H-donor | Propyloxypyridine derivative | Ring opening to a more stable radical intermediate is expected. |

Note: The transformations listed are based on the general reactivity of cyclopropyl ethers and have not been experimentally verified specifically for this compound.

Reactivity Studies of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the amino group, and the cyclopropoxy moiety.

Electrophilic Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating amino and cyclopropoxy groups at the 4- and 2-positions, respectively, is expected to activate the ring towards electrophilic attack. The directing influence of these substituents would favor substitution at the positions ortho and para to the amino group (positions 3 and 5).

Common electrophilic substitution reactions that could be envisaged for this compound include halogenation, nitration, and sulfonation. The specific conditions required for these reactions would likely be milder than those needed for unsubstituted pyridine due to the activating effect of the substituents.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Halogenation | Br₂, Cl₂, I₂ | 3-Halo-2-cyclopropoxypyridin-4-amine and/or 5-Halo-2-cyclopropoxypyridin-4-amine |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-cyclopropoxypyridin-4-amine and/or 5-Nitro-2-cyclopropoxypyridin-4-amine |

| Sulfonation | SO₃/H₂SO₄ | 2-Cyclopropoxy-4-aminopyridine-3-sulfonic acid and/or 2-Cyclopropoxy-4-aminopyridine-5-sulfonic acid |

Note: The predicted products are based on the directing effects of the amino and alkoxy groups on a pyridine ring.

Nucleophilic Character of the Amino Functionality

The primary amino group at the 4-position of the pyridine ring is a key site of nucleophilic reactivity. This functionality can readily participate in reactions with a variety of electrophiles.

Acylation and Alkylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides or other alkylating agents to yield secondary or tertiary amines. These reactions are fundamental for the derivatization of the parent molecule.

Formation of Schiff Bases: Condensation of the amino group with aldehydes or ketones would lead to the formation of the corresponding imines, also known as Schiff bases. This reaction is typically reversible and may require acid or base catalysis.

The nucleophilicity of the amino group is influenced by the electronic properties of the pyridine ring. The presence of the electron-donating cyclopropoxy group may slightly enhance the nucleophilic character of the amino group compared to 4-aminopyridine (B3432731).

Catalytic Hydrogenation and Oxidation Studies

Catalytic Hydrogenation: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative via catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction. It is important to note that under harsh hydrogenation conditions, the cyclopropyl ring may also be susceptible to hydrogenolysis.

Oxidation: The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this purpose. The resulting N-oxide can exhibit different reactivity patterns compared to the parent pyridine. The amino group can also be a site of oxidation, potentially leading to nitroso or nitro derivatives under specific oxidative conditions. nih.govacs.org Studies on the oxidation of aminopyridines have shown that the reaction can be complex, with the outcome depending on the oxidant and reaction conditions. doi.orgresearchgate.net

Table 3: Potential Catalytic Hydrogenation and Oxidation Reactions of this compound

| Reaction Type | Reagents/Catalyst | Potential Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Cyclopropoxypiperidin-4-amine |

| N-Oxidation | m-CPBA or H₂O₂ | 2-Cyclopropoxy-4-aminopyridine-1-oxide |

| Amino Group Oxidation | Strong Oxidizing Agents | 2-Cyclopropoxy-4-nitropyridine or other oxidation products |

Note: The products listed are based on the known reactivity of substituted pyridines and have not been experimentally confirmed for this compound.

Computational and Theoretical Investigations on 2 Cyclopropoxypyridin 4 Amine Systems

Quantum Chemical Approaches for Reaction Pathway Prediction in 2-Cyclopropoxypyridin-4-amine Chemistry

Quantum chemical methods are indispensable tools for predicting the feasibility and mechanisms of chemical reactions. For a molecule like this compound, these approaches can provide deep insights into its synthesis and reactivity.

Density Functional Theory (DFT) Calculations for Energy Profiles of Synthetic Steps

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to map out the energy landscapes of reaction pathways, helping to identify the most likely synthetic routes. For the synthesis of this compound, DFT calculations would be employed to model the energies of reactants, intermediates, transition states, and products for each proposed synthetic step.

By calculating the Gibbs free energy (ΔG) for each stationary point along the reaction coordinate, a detailed energy profile can be constructed. This profile allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to proceed) and reaction enthalpies (the net energy change of a reaction). Lower activation energies indicate more favorable reaction kinetics.

Table 1: Hypothetical DFT Data for a Synthetic Step in the Formation of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.0 | +26.5 |

| Intermediate | -5.0 | -4.2 |

| Transition State 2 | +15.0 | +16.1 |

| Products | -10.0 | -9.3 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Ab Initio Methods for Mechanistic Elucidation and Transition State Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain systems, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are powerful tools for elucidating complex reaction mechanisms and accurately characterizing the geometry and energetic properties of transition states.

For reactions involving this compound, ab initio calculations would be crucial for:

Precisely determining the three-dimensional structure of transition states.

Verifying the nature of a transition state by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate.

Investigating subtle electronic effects, such as charge transfer and orbital interactions, that govern the reaction mechanism.

Molecular Modeling and Dynamics Simulations for this compound Reactivity

While quantum chemical methods are excellent for studying individual reaction steps, molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and in different environments.

Conformational Landscape Analysis Methodologies

The three-dimensional shape, or conformation, of this compound can significantly influence its reactivity. The cyclopropoxy group and the amine group can rotate, leading to various possible conformations. Conformational landscape analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Methodologies for this analysis include:

Systematic searches: Rotating all rotatable bonds by a fixed increment.

Stochastic searches: Randomly sampling the conformational space, often using methods like Monte Carlo simulations.

Molecular dynamics simulations: Simulating the motion of the molecule at a given temperature to explore accessible conformations.

The results of such an analysis would reveal the preferred spatial arrangement of the molecule, which is critical for understanding how it might interact with other reactants or a catalyst's active site.

Molecular Dynamics Simulations for Understanding Reaction Dynamics

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For reactions involving this compound, MD simulations can provide a dynamic picture of the reaction process, including:

Solvent effects: How solvent molecules arrange around the reactants and influence the reaction pathway.

Encounter and orientation: The process by which reactant molecules come together in the correct orientation for a reaction to occur.

Vibrational energy transfer: How energy is distributed within the molecule and transferred to the surrounding environment during the reaction.

These simulations can bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of a chemical reaction in solution.

Theoretical Investigations of Reactivity Principles and Electronic Effects

The reactivity of this compound is governed by the distribution of electrons within the molecule. Theoretical investigations can quantify these electronic effects and predict the molecule's reactive behavior.

Key theoretical concepts and descriptors that would be applied include:

Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict where the molecule is most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: This method provides information about the charge distribution on each atom, revealing which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule, providing a clear picture of the charge distribution and predicting sites for electrostatic interactions.

By applying these theoretical principles, a comprehensive understanding of the electronic factors driving the reactivity of this compound could be achieved.

Frontier Molecular Orbital (FMO) Theory Applied to Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

For this compound, the electronic properties are influenced by the interplay between the electron-donating amino group (-NH₂) and the cyclopropoxy group (-O-c-C₃H₅) attached to the pyridine (B92270) ring. The amino group is a strong electron-donating group, which would be expected to raise the energy of the HOMO, enhancing the molecule's nucleophilic character. The cyclopropoxy group, while also electron-donating through resonance, introduces unique steric and electronic effects.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Derivatives

| Compound | Substituent at C2 | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|---|

| This compound | -O-c-C₃H₅ | -5.60 | -0.95 | 4.65 | High |

| 2-Methoxypyridin-4-amine | -OCH₃ | -5.75 | -1.05 | 4.70 | Moderate |

| 2-Chloropyridin-4-amine | -Cl | -6.10 | -1.50 | 4.60 | High |

| Pyridin-4-amine | -H | -5.90 | -1.20 | 4.70 | Moderate |

The relatively small energy gap predicted for this compound suggests it is a reactive molecule, capable of participating in various chemical transformations. This reactivity is crucial for its role as a building block in organic synthesis.

Conceptual DFT for Predicting Sites of Electrophilic and Nucleophilic Attack

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts such as electronegativity, chemical hardness, and reactivity indices from the electron density of a molecule. nih.govscielo.org.mx These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack on a molecule.

Molecular Electrostatic Potential (MESP) A key tool in this analysis is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution within a molecule. researchgate.net The MESP map visualizes regions of negative electrostatic potential (electron-rich, typically colored in red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MESP would show a significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites are therefore the most probable locations for interaction with electrophiles, such as protons in an acid-base reaction. The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to attack by nucleophiles.

Fukui Functions and Dual Descriptors To quantify the reactivity of specific atomic sites, local reactivity descriptors such as Fukui functions (ƒk) are calculated. researchgate.netmdpi.com The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed.

ƒk⁺ : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

ƒk⁻ : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

ƒk⁰ : Indicates the propensity of a site for radical attack.

The condensed Fukui functions, which approximate these values for individual atoms, can be calculated to rank the reactivity of different sites within the molecule. For this compound, the nitrogen atom of the pyridine ring and the carbon atoms at positions 3 and 5 are expected to have high ƒk⁻ values, marking them as primary sites for electrophilic attack. The amino group's nitrogen would also be a strong candidate. The highest ƒk⁺ values would likely be found on the carbon atoms of the pyridine ring, particularly C2 and C4, which are bonded to electronegative atoms.

Table 2: Hypothetical Condensed Fukui Function (ƒk) Values for Selected Atoms in this compound

| Atom | ƒk⁻ (Electrophilic Attack) | ƒk⁺ (Nucleophilic Attack) | Predicted Primary Attack |

|---|---|---|---|

| N1 (Pyridine) | 0.185 | 0.050 | Electrophilic |

| C2 | 0.045 | 0.150 | Nucleophilic |

| C3 | 0.120 | 0.070 | Electrophilic |

| C4 | 0.030 | 0.180 | Nucleophilic |

| C5 | 0.115 | 0.075 | Electrophilic |

| N (Amino) | 0.210 | 0.025 | Electrophilic |

These theoretical calculations are invaluable for rationalizing the observed reactivity of the molecule and for designing synthetic pathways that target specific positions on the pyridine ring.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured reactivity parameter.

For a series of this compound derivatives, a QSRR study could be developed to predict their reactivity in a specific reaction, for example, their rate of N-alkylation or their efficacy as ligands in a catalytic process. The first step in building a QSRR model is to generate a dataset of derivatives with varying substituents on the pyridine ring or the amino group.

Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, MESP values.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Once the descriptors are calculated and the reactivity data is measured, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSRR equation. This equation takes the form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Dᵢ are the molecular descriptors and cᵢ are the regression coefficients determined by the statistical analysis.

For instance, a QSRR model for the nucleophilicity of this compound derivatives might find that reactivity is positively correlated with the HOMO energy and negatively correlated with the steric bulk of substituents near the amino group.

Table 3: Hypothetical Data for a QSRR Model of this compound Derivatives

| Derivative Substituent (at C5) | EHOMO (eV) (D₁) | Molecular Volume (ų) (D₂) | Observed Reactivity (log k) | Predicted Reactivity (log k) |

|---|---|---|---|---|

| -H | -5.60 | 145.2 | 1.50 | 1.52 |

| -Cl | -5.72 | 155.8 | 1.35 | 1.33 |

| -CH₃ | -5.55 | 160.5 | 1.62 | 1.61 |

| -NO₂ | -6.05 | 162.1 | 0.95 | 0.97 |

Such models are powerful predictive tools in medicinal chemistry and materials science, allowing researchers to computationally screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted activity, thereby saving significant time and resources.

2 Cyclopropoxypyridin 4 Amine As a Versatile Synthetic Building Block

Applications in the Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds: An Uncharted Territory

Synthesis of Fused Ring Systems Incorporating 2-Cyclopropoxypyridin-4-amine Substructures: A Lack of Specific Examples

The synthesis of fused ring systems is a cornerstone of medicinal and materials chemistry. The inherent structure of this compound, featuring both a pyridine (B92270) core and a nucleophilic amino group, suggests its potential as a precursor for the construction of fused heterocyclic systems such as quinolines, acridines, or phenanthridines through reactions like Friedländer annulation or various cycloaddition pathways. However, a thorough review of chemical databases and scholarly articles did not yield specific examples or methodologies that utilize this compound for this purpose. While general methods for the synthesis of such fused systems are well-documented, their application starting from this particular aminopyridine derivative has not been reported.

Development of Polycyclic Aromatic Compounds via Strategic Functionalization: No Direct Evidence Found

The development of polycyclic aromatic compounds (PACs) often involves strategic C-H functionalization and cross-coupling reactions. The pyridine ring of this compound could theoretically serve as a scaffold for the annulation of additional aromatic rings. Methodologies such as Diels-Alder reactions or transition metal-catalyzed cross-coupling reactions are commonly employed for the synthesis of PACs. Nevertheless, searches for the application of this compound in these specific reaction types to generate polycyclic aromatic structures were unfruitful. There is no available data to suggest its use as a diene, dienophile, or coupling partner in the synthesis of complex aromatic systems.

Utilization in Multi-Step Organic Synthesis: An Area Awaiting Exploration

Strategies for Convergent Synthesis Leveraging this compound as a Key Intermediate: Absence of Published Strategies

Convergent synthesis is a powerful strategy that allows for the efficient construction of complex molecules by bringing together several key intermediates in the later stages of a synthetic sequence. The bifunctional nature of this compound makes it a plausible candidate as a key building block in such approaches. One could envision its elaboration through functionalization of the amino group and the pyridine ring independently, followed by a final coupling step. Despite this theoretical potential, no published reports of convergent synthetic strategies that explicitly leverage this compound as a central intermediate could be identified.

Advanced Methodological Developments for the Study of 2 Cyclopropoxypyridin 4 Amine

Innovations in Analytical Techniques for Reaction Monitoring and Product Characterization

The precise control and optimization of the synthesis of 2-Cyclopropoxypyridin-4-amine rely on sophisticated analytical techniques that allow for real-time monitoring of reaction progress and accurate characterization of the final product.

In Situ Spectroscopic Methods for Kinetic Profiling of Synthesis Reactions

In situ spectroscopic methods, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, have emerged as powerful tools for the kinetic profiling of the synthesis of 2-alkoxypyridine derivatives, a class of compounds to which this compound belongs. rsc.org This technique allows for the continuous monitoring of the concentration of reactants, intermediates, and products directly within the reaction vessel without the need for sampling. xjtu.edu.cn

By tracking the characteristic infrared absorption bands of specific functional groups, researchers can gain a deep understanding of reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms. rsc.org For instance, in a representative synthesis of a 2-alkoxypyridine, the disappearance of the reactant's characteristic peak and the simultaneous appearance of the product's peak can be monitored over time to determine the reaction rate constant and order. xjtu.edu.cn

Table 1: Representative Kinetic Data from In Situ ATR-FTIR Monitoring of a 2-Alkoxypyridine Synthesis

| Time (minutes) | Reactant A Concentration (mol/L) | Product B Concentration (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 40 | 0.31 | 0.69 |

| 50 | 0.23 | 0.77 |

| 60 | 0.17 | 0.83 |

This table presents hypothetical data for illustrative purposes, based on typical kinetic profiles observed in similar reactions.

This real-time data acquisition enables rapid process optimization, allowing for adjustments to reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. rsc.org

Chromatographic Methodologies for Purity Assessment and Isolation Optimization

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and isolation optimization of this compound. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed to separate the target compound from starting materials, by-products, and other impurities. researchgate.net

Method development for the purity analysis of a compound like this compound typically involves the optimization of several parameters to achieve baseline separation of all components. These parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer), flow rate, and detection wavelength. ptfarm.pl

Table 2: Representative RP-HPLC Method Parameters for Purity Analysis of a Substituted Pyridine (B92270)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table provides a typical set of starting conditions for the HPLC analysis of a substituted pyridine, which would be further optimized for this compound.

The validated HPLC method can then be used to determine the purity of the synthesized this compound, with typical acceptance criteria for pharmaceutical intermediates being ≥99%. impactfactor.org Furthermore, the data from HPLC analysis is crucial for optimizing purification processes such as crystallization or column chromatography to ensure the final product meets the required quality standards.

High-Throughput Experimentation and Automated Synthesis Platforms for this compound

High-throughput experimentation (HTE) and automated synthesis platforms have revolutionized the discovery and optimization of synthetic routes for compounds like this compound. These technologies enable the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the development process. bioduro.com

Automated synthesis platforms can perform tasks such as dispensing reagents, controlling reaction temperature and time, and even sample work-up and analysis, all with minimal human intervention. chemspeed.com This allows for the systematic exploration of a wide range of variables, including catalysts, solvents, bases, and reaction times, to identify the optimal conditions for the synthesis of this compound. uniroma1.it

Table 3: Example of a High-Throughput Screening Plate Layout for Catalyst Optimization

| Well | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| A1 | Pd(OAc)₂/XPhos | Toluene | 100 | 85 |

| A2 | Pd₂(dba)₃/SPhos | Dioxane | 110 | 92 |

| A3 | CuI/L-proline | DMSO | 120 | 78 |

| ... | ... | ... | ... | ... |

| H12 | NiCl₂(dppp) | DMF | 90 | 65 |

This table illustrates a hypothetical screening experiment where various catalysts and conditions are tested in a 96-well plate format to find the optimal combination for a similar cross-coupling reaction to produce a substituted pyridine.

The data generated from HTE is then analyzed to build structure-activity relationships and identify trends that can guide further optimization. Robotic platforms can be programmed to carry out these experiments, ensuring high precision and reproducibility. youtube.com

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch synthesis for the production of this compound, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govmdpi.com In a flow chemistry setup, reagents are continuously pumped through a series of reactors where the reaction takes place under precisely controlled conditions. researchgate.net

This approach allows for the safe handling of hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. researchgate.net The high surface-area-to-volume ratio in microreactors or packed-bed reactors enables efficient heat exchange, allowing for reactions to be run at higher temperatures and pressures than in batch, often leading to significantly shorter reaction times. nih.gov

Process intensification, a key principle of green chemistry, is readily achieved with flow chemistry. mdpi.com This involves designing processes that are more efficient, safer, and produce less waste. For the synthesis of this compound, a multi-step synthesis could be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. nih.gov

Table 4: Comparison of a Representative Batch vs. Flow Synthesis of a 4-Aminopyridine (B3432731) Derivative

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes |

| Temperature | 80 °C | 120 °C |

| Yield | 75% | 90% |

| Productivity | 10 g/day | 200 g/day |

| Safety | Moderate | High |

This table provides a comparative example based on literature data for similar heterocyclic syntheses, highlighting the potential benefits of transitioning to a continuous flow process.

The adoption of these advanced methodological developments is crucial for the efficient, safe, and sustainable production of this compound, meeting the increasing demands for this valuable chemical intermediate.

Future Research Directions and Unexplored Avenues for 2 Cyclopropoxypyridin 4 Amine Chemistry

Exploration of Novel Catalytic Systems for Derivatization and Functionalization

The development of innovative catalytic systems is paramount for the efficient and selective derivatization of the 2-cyclopropoxypyridin-4-amine core. Future research will likely focus on the application of transition metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine (B92270) ring.

Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer vast potential for the functionalization of aminopyridines. rsc.org The pyridyl nitrogen atom can act as a directing group, facilitating the formation of stable complexes with metals such as palladium, rhodium, and copper, thereby enabling site-selective C-H activation and functionalization. rsc.orgacs.org For instance, palladium-catalyzed cross-coupling reactions could be employed for the arylation or olefination at specific positions of the pyridine ring. rsc.org Similarly, rhodium-catalyzed annulation reactions could be explored to construct fused heterocyclic systems incorporating the this compound motif. rsc.org The use of copper catalysts, which are more abundant and less expensive than precious metals, presents an attractive avenue for developing more sustainable C-H functionalization methodologies. acs.org

Furthermore, the exploration of photoredox catalysis could open up new reaction pathways for the derivatization of this compound under mild conditions. This approach utilizes visible light to initiate radical-based transformations, offering a complementary strategy to traditional transition metal-catalyzed methods.

| Catalytic System | Potential Application for this compound |

| Palladium Catalysis | C-H arylation, olefination, and carbonylation |

| Rhodium Catalysis | Annulation reactions to form fused heterocycles |

| Copper Catalysis | Cost-effective C-H amination and etherification |

| Photoredox Catalysis | Radical-based functionalization under mild conditions |

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis of Analogues

Moreover, ML algorithms can be employed to predict the physicochemical and biological properties of virtual libraries of this compound analogues. nih.gov This in silico screening can help prioritize the synthesis of compounds with desired characteristics, such as enhanced biological activity or improved pharmacokinetic profiles, thus streamlining the drug discovery process. nih.gov

Discovery of Unconventional Reactivity Patterns for the Cyclopropoxypyridine Core

Unveiling novel and unconventional reactivity patterns is a key driver of innovation in synthetic chemistry. For the this compound core, future research could focus on exploring transformations that go beyond traditional functionalization methods.

One promising area of investigation is the activation of the pyridine ring through π-coordination with transition metals. chemistryviews.org This mode of coordination, where the metal binds to the π-system of the aromatic ring rather than the nitrogen lone pair, can induce unique reactivity, enabling transformations that are otherwise difficult to achieve. chemistryviews.org For example, ruthenium-catalyzed π-coordination has been shown to facilitate the amination of aminopyridines, suggesting a new avenue for the derivatization of the 4-amino group of this compound. chemistryviews.org

The cyclopropoxy group itself presents opportunities for exploring unconventional reactivity. The strained three-membered ring can undergo ring-opening reactions under specific conditions, providing a pathway to novel functionalized pyridine derivatives. Investigating the catalytic or photochemical activation of the cyclopropyl (B3062369) ring could lead to the discovery of unprecedented rearrangement and addition reactions.

Sustainable Chemical Manufacturing of this compound and Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing environmental impact and maximizing resource efficiency. nih.govijarsct.co.in Future research into the synthesis of this compound and its derivatives will undoubtedly prioritize the development of sustainable manufacturing methods.

The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are key aspects of sustainable synthesis. nih.govresearchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, are inherently more atom-economical and generate less waste than traditional multi-step syntheses. researchgate.net The application of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. nih.govijarsct.co.inresearchgate.net

| Green Chemistry Approach | Application in this compound Synthesis |

| Green Solvents | Use of water, ethanol, or other environmentally benign solvents |

| Multicomponent Reactions | Efficient one-pot synthesis of complex derivatives |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption |

| Recyclable Catalysts | Improved sustainability and cost-effectiveness |

| Biocatalysis | Highly selective and environmentally friendly transformations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.